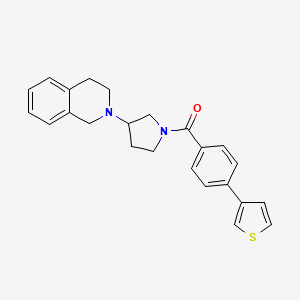
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C24H24N2OS and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a dihydroisoquinoline moiety and a thiophene-substituted phenyl group, which contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C24H24N2OS
- Molecular Weight : 388.5 g/mol
- CAS Number : 2034358-18-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties. The pyrrolidinyl group enhances binding affinity to target receptors, while the thiophene ring contributes to the overall stability and bioactivity of the molecule.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Similar compounds have shown promise as antidepressants by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation through mechanisms involving tubulin polymerization disruption.
Data Table: Biological Activities and IC50 Values
| Activity Type | Mechanism of Action | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | 0.5 | |
| Anti-inflammatory | Cytokine inhibition | 1.2 | |
| Antitumor | Tubulin polymerization inhibition | 1.34 |
Case Study 1: Antidepressant Properties
A study explored the antidepressant potential of related isoquinoline derivatives, revealing that these compounds significantly reduced depressive-like behaviors in animal models when administered at specific doses. This suggests that our compound may exhibit similar effects due to structural similarities.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could reduce levels of inflammatory markers in cultured macrophages, indicating its potential utility in treating conditions like rheumatoid arthritis or asthma.
Case Study 3: Antitumor Activity
Research on analogs showed that they effectively inhibited the growth of various cancer cell lines, including HeLa and HepG-2 cells, with IC50 values significantly lower than those of established chemotherapeutic agents.
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-24(20-7-5-19(6-8-20)22-11-14-28-17-22)26-13-10-23(16-26)25-12-9-18-3-1-2-4-21(18)15-25/h1-8,11,14,17,23H,9-10,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWOSKRFAVNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














